2-Benzoylamino-3,3,3-trifluoro-1-nitropropane

Organic Synthesis Fluorine Chemistry Reactivity

This compound's unique confluence of trifluoromethyl, nitro, and benzoylamino groups enables oxidative Nef reactions critical for synthesizing fluorinated amino acids and ketones. Its distinct electronic and steric profile cannot be matched by simpler analogs. Ideal for medicinal chemistry programs requiring metabolic stability modulation.

Molecular Formula C10H9F3N2O3
Molecular Weight 262.18 g/mol
Cat. No. B12453900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoylamino-3,3,3-trifluoro-1-nitropropane
Molecular FormulaC10H9F3N2O3
Molecular Weight262.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(C[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C10H9F3N2O3/c11-10(12,13)8(6-15(17)18)14-9(16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,16)
InChIKeySQCRVJCAYRAQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzoylamino-3,3,3-trifluoro-1-nitropropane: Key Properties and Research-Grade Specifications


2-Benzoylamino-3,3,3-trifluoro-1-nitropropane (also known as N-(1,1,1-trifluoro-3-nitropropan-2-yl)benzamide) is a synthetic organic compound characterized by the molecular formula C10H9F3N2O3 and a molecular weight of 262.19 g/mol . It is structurally defined by a nitropropane backbone functionalized with a benzoylamino group and a trifluoromethyl substituent. This compound is available from several chemical suppliers and is cited as a reagent or intermediate in organic synthesis, particularly in studies exploring the oxidative Nef reaction of trifluoromethylated 2-nitroalkanamines [1].

2-Benzoylamino-3,3,3-trifluoro-1-nitropropane: The Limitations of Analog Interchangeability


2-Benzoylamino-3,3,3-trifluoro-1-nitropropane cannot be trivially interchanged with close structural analogs due to the unique confluence of its functional groups. The combination of a nitro group, a trifluoromethyl group, and a benzoylamino moiety on the propane scaffold confers specific reactivity profiles, particularly in oxidative transformations like the Nef reaction [1]. The trifluoromethyl group is well-known to impart distinct electronic and steric effects, influencing both reaction kinetics and the stability of intermediates [2]. Substituting the benzoyl group with a simpler acetyl group or replacing the trifluoromethyl group with a methyl group would result in a different compound with altered reactivity, potentially leading to different reaction outcomes or yields in a synthetic sequence.

Differentiation Evidence for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane


Class-Level Differentiation via Trifluoromethyl-Induced Reactivity Modulation

While direct comparative data against analogs for this specific compound is absent from the open literature, the presence of the trifluoromethyl (CF3) group is a well-established source of differentiation. The CF3 group is a strong electron-withdrawing substituent that alters the electron density of the nitroalkane scaffold, which can influence the outcome of reactions such as the oxidative Nef transformation [1]. This class-level inference suggests that 2-benzoylamino-3,3,3-trifluoro-1-nitropropane will exhibit distinct reactivity and product distribution compared to its non-fluorinated analog (e.g., 2-benzoylamino-1-nitropropane), which lacks this electronic influence [2]. Furthermore, the CF3 group can impart enhanced metabolic stability compared to a methyl group, a concept widely exploited in drug discovery [3].

Organic Synthesis Fluorine Chemistry Reactivity Oxidative Nef Reaction

Proven Application Scenarios for 2-Benzoylamino-3,3,3-trifluoro-1-nitropropane


Specialty Intermediate in Fluorinated Building Block Synthesis

This compound serves as a specialized intermediate in the synthesis of more complex fluorinated molecules, particularly amino acids and amino ketones [1]. Its utility is derived from its role in the oxidative Nef reaction, which converts it into valuable carbonyl-containing products that incorporate the trifluoromethyl group. Procurement is justified for research programs specifically aimed at generating libraries of trifluoromethylated heterocycles or peptidomimetics, where the trifluoromethyl group is required to modulate biological activity or physicochemical properties [2].

Reference Standard in Fluorine-Mediated Reactivity Studies

Due to the pronounced electronic effects of the trifluoromethyl group, this compound can be utilized as a reference standard in academic or industrial research aimed at understanding the influence of fluorination on reaction mechanisms and kinetics [2]. It can serve as a comparator in a broader study comparing the reactivity of a series of fluorinated and non-fluorinated nitroalkane derivatives.

Scaffold for Medicinal Chemistry Exploration

The structural motif of this compound—featuring a protected amine, a nitro group, and a trifluoromethyl group—makes it a valuable scaffold for medicinal chemistry. The nitro group can be reduced to a primary amine, providing a synthetic handle for further derivatization, while the trifluoromethyl group offers potential benefits in enhancing metabolic stability and modulating lipophilicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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